Benzyl (3-oxo-1-piperazinyl)acetate
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Overview
Description
Benzyl (3-oxo-1-piperazinyl)acetate is a chemical compound with the CAS Number: 1629681-76-0. It has a molecular weight of 248.28 and its IUPAC name is benzyl 2-(3-oxopiperazin-1-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O3/c16-12-8-15(7-6-14-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) and the InChI key is IRFYLZCZUDCRHB-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.28 . The compound is typically stored in a refrigerated environment .Scientific Research Applications
Role in Synthesis and Biological Activity
Designer Drug Detection : The compound has been mentioned in the context of analyzing designer drugs-of-abuse, specifically 1-aryl-piperazine compounds, which are selective for certain serotonin receptors. These compounds, including Benzyl (3-oxo-1-piperazinyl)acetate derivatives, are potential designer drugs due to their psychoactive properties and legal status. Analytical methods for detecting these substances have been developed, highlighting the compound's relevance in forensic science and toxicology (de Boer et al., 2001).
Dopamine D4 Agonist for Erectile Dysfunction : A study aiming to identify a structurally distinct D(4)-selective agonist for erectile dysfunction found that arylpiperazines, including derivatives of this compound, exhibited poor oral bioavailability. However, structural optimization led to the discovery of compounds with excellent oral bioavailability and efficacy, showcasing the compound's importance in medicinal chemistry research (Patel et al., 2006).
Antidepressant Metabolism Study : The metabolic pathway of a novel antidepressant was investigated, revealing the role of this compound derivatives in the formation of metabolites. This study underscores the compound's relevance in pharmacokinetics and drug development processes (Hvenegaard et al., 2012).
Fluorescent Sensor for Toxic Chemicals : The development of a fluorescent sensor for detecting highly toxic chemicals, like oxalyl chloride and phosgene, involved the use of compounds related to this compound. This research highlights the compound's application in environmental monitoring and public safety (Zhang et al., 2017).
Serotonin Transporter, Dopamine D2 Receptor, and MAO-A Inhibitor Studies : A study synthesizing novel indole derivatives, including this compound, aimed at targeting multiple neurotransmitter systems for major depressive disorder management. This research emphasizes the compound's potential in creating multitarget directed ligands for psychiatric disorders (Cerda-Cavieres et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
benzyl 2-(3-oxopiperazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-8-15(7-6-14-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFYLZCZUDCRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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